3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-substituted pyrazole derivatives: These compounds share the chlorophenyl group and have shown significant biological activity.
Trifluoromethylated compounds: Compounds with a trifluoromethyl group are known for their enhanced stability and bioactivity.
Uniqueness
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C24H16ClF3N2O3 |
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Molecular Weight |
472.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C24H16ClF3N2O3/c25-16-3-1-15(2-4-16)20-21(31)17-5-6-19-18(22(17)33-23(20)24(26,27)28)12-30(13-32-19)11-14-7-9-29-10-8-14/h1-10H,11-13H2 |
InChI Key |
ZOERHLPQTHDTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)OCN1CC5=CC=NC=C5 |
Origin of Product |
United States |
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